A Technical Guide to 1-[1-(hydroxymethyl)cyclobutyl]ethanol: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-[1-(hydroxymethyl)cyclobutyl]ethanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, a unique bifunctional molecule with increasing relevance in medicinal chemistry and materials science. We will delve into its chemical identifiers, physicochemical properties, synthesis strategies, and potential applications, with a particular focus on its role as a structural motif in drug design. This document is intended to serve as a valuable resource for researchers and developers looking to leverage the unique characteristics of this cyclobutane derivative.
Core Identifiers and Chemical Structure
1-[1-(hydroxymethyl)cyclobutyl]ethanol, more systematically named cyclobutane-1,1-diyldimethanol, is a diol featuring a compact and rigid cyclobutane core. This structural feature is of significant interest in medicinal chemistry for its ability to introduce three-dimensionality and conformational restriction into drug candidates.
The key identifiers for this compound are summarized in the table below:
| Identifier | Value | Source |
| CAS Number | 4415-73-0 | [1][2][3] |
| Molecular Formula | C₆H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 116.16 g/mol | [1][2][3][4] |
| IUPAC Name | [1-(hydroxymethyl)cyclobutyl]methanol | [1][2] |
| Synonyms | cyclobutane-1,1-diyldimethanol, 1,1-Bis(hydroxymethyl)cyclobutane | [1][2][3] |
| InChI | 1S/C6H12O2/c7-4-6(5-8)2-1-3-6/h7-8H,1-5H2 | [1][2] |
| InChIKey | AEBIBBWVNCPTNL-UHFFFAOYSA-N | [1][2] |
| SMILES | OCC1(CO)CCC1 | [2][3] |
Physicochemical and Safety Data
Understanding the physical and chemical properties of 1-[1-(hydroxymethyl)cyclobutyl]ethanol is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Physical Form | Crystal / Solid | [1][2] |
| Color | Pale yellow | [2] |
| Boiling Point | 145-147 °C (at 20 Torr) | [2] |
| Density | 1.0484 g/cm³ | [2][5] |
| Purity | Typically ≥97% | [1][3][4] |
| Storage Temperature | 0-8 °C, Refrigerated | [1][2][3] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-[1-(hydroxymethyl)cyclobutyl]ethanol. The following information is derived from available safety data sheets (SDS).
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Hazard Statements : Causes serious eye irritation.[1][6] May be harmful if swallowed.[3]
-
Precautionary Statements :
It is imperative to consult the full Safety Data Sheet from the supplier before use and to handle the compound in a well-ventilated fume hood.
The Cyclobutane Motif in Drug Discovery
The inclusion of small, strained ring systems like cyclobutane in drug candidates has become an increasingly important strategy in medicinal chemistry.[8] The rigid, puckered conformation of the cyclobutane ring can offer significant advantages in drug design:
-
Conformational Restriction : Unlike flexible aliphatic chains, the cyclobutane scaffold locks the substituents in well-defined spatial orientations. This can lead to higher binding affinity and selectivity for the target protein.[8][9]
-
Improved Physicochemical Properties : The introduction of a cyclobutane ring can modulate properties such as lipophilicity and metabolic stability.[8] For instance, it can serve as a non-planar bioisostere for aromatic rings, improving solubility and reducing potential toxicities associated with planar systems.[8]
-
Novel Chemical Space : The unique three-dimensional structure of cyclobutanes allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.[8]
Several approved drugs incorporate a cyclobutane moiety, demonstrating its clinical utility.[9][10] For example, the anti-cancer drug carboplatin utilizes a cyclobutane-1,1-dicarboxylate ligand to modulate the reactivity and toxicity of the platinum center compared to its predecessor, cisplatin.[9]
Potential Applications in Drug Development
While specific applications of 1-[1-(hydroxymethyl)cyclobutyl]ethanol are not extensively documented in publicly available literature, its structure suggests several potential uses in drug development, particularly as a scaffold or building block.
A structurally related compound, 1-cyclobutylethanol, is used as an intermediate in the synthesis of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[11] DHODH is a validated therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[11]
The Dihydroorotate Dehydrogenase (DHODH) Pathway
The DHODH enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[11] Inhibition of DHODH depletes the cellular pool of pyrimidines, thereby arresting cell proliferation.[11] This makes DHODH an attractive target for the development of anti-proliferative and anti-inflammatory agents.[11]
Caption: The de novo pyrimidine synthesis pathway highlighting the role of DHODH.
The bifunctional nature of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, with its two primary alcohol groups, makes it a versatile starting material for the synthesis of more complex cyclobutane-containing molecules. These hydroxyl groups can be selectively protected and functionalized to introduce a variety of pharmacophoric features, enabling the generation of libraries of compounds for screening against targets like DHODH.
Illustrative Synthetic Protocol
A general and robust method for the synthesis of 1,1-disubstituted cyclobutanes often involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene, followed by reduction. Below is a plausible, illustrative protocol for the synthesis of 1-[1-(hydroxymethyl)cyclobutyl]ethanol, based on standard organic chemistry transformations.
Proposed Synthetic Workflow
Caption: A plausible synthetic workflow for 1-[1-(hydroxymethyl)cyclobutyl]ethanol.
Step-by-Step Methodology
Disclaimer: This is a generalized protocol and requires optimization and adaptation based on laboratory conditions and safety assessments.
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Step 1: Cyanohydrin Formation from Cyclobutanone
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanone in a suitable anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of a Lewis acid (e.g., zinc iodide).
-
Slowly add trimethylsilyl cyanide (TMSCN) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Hydrolysis to the α-Hydroxy Acid
-
Dissolve the crude silyl-protected cyanohydrin from the previous step in a mixture of an alcohol (e.g., methanol) and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude 1-hydroxycyclobutane-1-carboxylic acid may be purified by recrystallization or used directly in the next step.
-
-
Step 3: Esterification
-
Suspend the crude α-hydroxy acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.
-
-
Step 4: Reduction to the Diol
-
In a separate flame-dried flask under an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) at 0 °C.
-
Dissolve the crude methyl 1-hydroxycyclobutane-1-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension. Caution: This reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting solids and wash them thoroughly with the ether solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-[1-(hydroxymethyl)cyclobutyl]ethanol.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
-
Conclusion
1-[1-(hydroxymethyl)cyclobutyl]ethanol is a valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its rigid cyclobutane core offers a strategic advantage for creating conformationally constrained molecules with potentially improved pharmacological profiles. While its direct applications are still emerging, the proven success of other cyclobutane-containing drugs underscores the potential of this and related scaffolds. The synthetic pathways, while requiring careful execution, are based on well-established organic transformations, making this compound accessible for further research and development. As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, the utility of versatile building blocks like 1-[1-(hydroxymethyl)cyclobutyl]ethanol is set to increase.
References
- Vertex AI Search. (2021, February 22).
- GuideChem. (2020, September 15).
- Sigma-Aldrich. [1-(hydroxymethyl)cyclobutyl]methanol | 4415-73-0.
- CymitQuimica. 1-[1-(hydroxymethyl)cyclopropyl]ethanol.
- ChemicalBook. 4415-73-0(CYCLOBUTANE-1,1-DIYLDIMETHANOL) Product Description.
- PMC.
- Ningbo Inno Pharmchem Co., Ltd. (2026, March 14).
- Sigma-Aldrich. (2026, March 16).
- Fisher Scientific. (2025, December 19).
- PubChemLite. Cyclobutane-1,1-diyldimethanol (C6H12O2).
- Advanced ChemBlocks. (2026, March 21). [1-(Hydroxymethyl)cyclobutyl]methanol 97%.
- PharmaBlock.
- PubMed. (2022, January 5). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.
- CymitQuimica. CAS 4415-82-1: Cyclobutanemethanol.
- ChemicalBook. (2026, January 13). Cyclobutanemethanol | 4415-82-1.
Sources
- 1. [1-(hydroxymethyl)cyclobutyl]methanol | 4415-73-0 [sigmaaldrich.com]
- 2. 4415-73-0 CAS MSDS (CYCLOBUTANE-1,1-DIYLDIMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. [1-(Hydroxymethyl)cyclobutyl]methanol 97% | CAS: 4415-73-0 | AChemBlock [achemblock.com]
- 4. 1-[1-(hydroxymethyl)cyclopropyl]ethanol | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
